(S)-3-(Benzyloxy)tetradecanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138650-27-8 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(3S)-3-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m0/s1 |
InChI Key |
XEVZLJCXXPDLCG-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Methodologies for the Stereoselective Synthesis of S 3 Benzyloxy Tetradecanal
Retrosynthetic Disconnections and Route Design for Enantiopure (S)-3-(Benzyloxy)tetradecanal
The design of a synthetic route to an enantiopure compound like this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary challenge lies in the stereoselective introduction of the benzyloxy group at the C-3 position.
A logical primary disconnection is the C-2—C-3 bond, which points towards an aldol-type reaction . In this scenario, dodecanal (B139956) would act as the electrophile, and a two-carbon nucleophile equivalent, such as an acetaldehyde (B116499) enolate or its synthetic equivalent, would be the reaction partner. The stereochemistry at C-3 would be established during this key bond-forming step.
Another key disconnection is the C-O bond of the benzyloxy group. This suggests a precursor, (S)-3-hydroxytetradecanal, which can be benzylated in a subsequent step. This simplifies the problem to the asymmetric synthesis of the corresponding β-hydroxy aldehyde.
A third approach involves disconnecting the C-3—C-4 bond, which would lead to a more complex multi-carbon fragment addition to a smaller aldehyde. However, the aldol (B89426) and the hydroxy-precursor strategies are generally more convergent and are the focus of the methodologies discussed below.
These retrosynthetic strategies lead to several plausible forward synthetic routes, each relying on different methods to control the stereochemistry at the C-3 position.
Asymmetric Catalytic Approaches to the Chiral Center at C-3
Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral center at C-3 of this compound. These methods can be broadly categorized into chiral auxiliary-mediated strategies, organocatalytic transformations, and metal-catalyzed reactions.
Chiral Auxiliary-Mediated Stereocontrol Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary can be attached to a two-carbon acetyl unit, which then undergoes a diastereoselective aldol reaction with dodecanal.
A classic example of this approach involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acetyl oxazolidinone can be converted to its boron enolate, which then reacts with dodecanal. The stereochemical outcome is dictated by the chiral environment of the auxiliary. Subsequent removal of the auxiliary would yield the desired β-hydroxy acid, which can then be reduced to the aldehyde and benzylated.
| Reaction Step | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Diastereoselective Aldol Reaction | N-acetyl oxazolidinone, Bu2BOTf, Et3N; then dodecanal | >95:5 | Analogous to known procedures |
| Auxiliary Removal | LiOH, H2O2 | - | Analogous to known procedures |
Another approach utilizes chiral α-sulfinyl imines. The addition of a suitable nucleophile to an imine derived from a chiral sulfinamide can proceed with high diastereoselectivity. This strategy could be employed to introduce the C-1 and C-2 carbons to dodecanal with the desired stereochemistry at C-3.
Organocatalytic Enantioselective Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions. nih.gov
In the context of synthesizing this compound, a direct asymmetric cross-aldol reaction between dodecanal and acetaldehyde could be envisioned. However, controlling the chemoselectivity and preventing the self-aldol reaction of acetaldehyde are significant challenges. organic-chemistry.org A more practical approach involves the reaction of dodecanal with a more reactive C2-synthon, such as hydroxyacetone (B41140) or fluoroacetone, in the presence of a chiral organocatalyst. nih.gov The resulting aldol adduct can then be further manipulated to afford the target aldehyde.
A representative organocatalytic aldol reaction that could be adapted for this synthesis is the reaction of an aldehyde with a ketone catalyzed by a chiral prolinamide.
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | (S)-Proline (30) | DMSO | 4 | 68 | 76 | nih.gov |
| Dodecanal | Acetone | Chiral Prolinamide (20) | Toluene (B28343) | 24 | High | High | Analogous to known procedures |
The high enantioselectivities achieved in these reactions demonstrate the potential of organocatalysis for the synthesis of chiral β-hydroxy aldehydes. The resulting β-hydroxy ketone would require reduction of the ketone and oxidation of the primary alcohol to the aldehyde, followed by benzylation.
Metal-Catalyzed Asymmetric Reactions for Chiral Induction
Transition metal-catalyzed reactions provide another highly effective means of achieving enantioselective transformations. For the synthesis of this compound, asymmetric hydrogenation of a suitable precursor is a particularly attractive strategy.
One such precursor is ethyl 3-oxotetradecanoate. Asymmetric hydrogenation of this β-keto ester using a chiral ruthenium or iridium catalyst can produce the corresponding (S)-β-hydroxy ester with high enantioselectivity. rsc.orgorganic-chemistry.org Subsequent reduction of the ester to the aldehyde and protection of the hydroxyl group as a benzyl (B1604629) ether would complete the synthesis.
| Substrate | Catalyst | Ligand | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Reference |
| Ethyl 3-oxobutanoate | Ru(OAc)2 | (S)-BINAP | EtOH | 100 | 50 | 99 | Analogous to known procedures |
| Ethyl 3-oxotetradecanoate | [Ir(COD)Cl]2 | Chiral P,N,N-ligand | CH2Cl2 | 50 | 25 | up to 95 | rsc.org |
Another metal-catalyzed approach is the iron-catalyzed hydrobenzylation of an α,β-unsaturated aldehyde derived from dodecanal. This method could potentially install the benzyl group and create the chiral center in a single step. nih.govchemrxiv.orgchemrxiv.org
Chemoenzymatic and Biocatalytic Pathways to this compound
Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives for the synthesis of chiral compounds. Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity under mild conditions.
A key biocatalytic approach for the synthesis of this compound involves the enantioselective reduction of a prochiral ketone. For instance, the reduction of ethyl 3-oxotetradecanoate can be achieved using a variety of microorganisms or isolated enzymes, such as baker's yeast or alcohol dehydrogenases (ADHs), to yield (S)-ethyl 3-hydroxytetradecanoate. nih.gov
| Substrate | Biocatalyst | Co-substrate | Yield (%) | ee (%) | Reference |
| Ethyl acetoacetate | Acetobacter sp. CCTCC M209061 (immobilized) | Glucose | 82.6 | >99 (R) | nih.gov |
| Ethyl 3-oxotetradecanoate | Engineered ADH | Isopropanol (B130326) | High | High (S) | Analogous to known procedures |
The resulting chiral β-hydroxy ester can then be chemically converted to the target aldehyde. This often involves reduction of the ester to the corresponding 1,3-diol, selective protection of the primary alcohol, benzylation of the secondary alcohol, and subsequent oxidation of the primary alcohol to the aldehyde.
Enantioselective Reduction and Oxidation Methodologies for Precursors
The stereochemistry at C-3 can also be established through the enantioselective reduction of a prochiral ketone or the enantioselective oxidation of a prochiral diol.
As mentioned in the metal-catalyzed and biocatalytic sections, the enantioselective reduction of ethyl 3-oxotetradecanoate is a highly effective strategy. Both chemical catalysts (e.g., chiral Ru- or Ir-complexes) and biocatalysts (e.g., alcohol dehydrogenases) can provide the desired (S)-3-hydroxy ester with excellent enantioselectivity. rsc.orgorganic-chemistry.orgnih.gov
Alternatively, an enantioselective oxidation approach can be considered. For example, a prochiral 1,3-diol, tetradecane-1,3-diol, could be subjected to an enzymatic desymmetrization. A lipase (B570770) could selectively acylate one of the two enantiotopic secondary hydroxyl groups, leaving the other enantiomer of the mono-acylated diol. Subsequent chemical manipulation of the remaining free hydroxyl group would lead to the desired this compound.
Another strategy involves the asymmetric epoxidation of a long-chain terminal alkene, such as 1-tetradecene. libretexts.orgyoutube.com The Sharpless asymmetric epoxidation, for instance, can produce a chiral epoxide with high enantiopurity. Subsequent regioselective ring-opening of the epoxide with a suitable carbon nucleophile at the less hindered position, followed by further functional group manipulations, could provide a route to the target molecule. ucla.edunih.govnih.gov
| Precursor | Method | Reagent/Catalyst | Product | ee (%) | Reference |
| Ethyl 3-oxotetradecanoate | Asymmetric Hydrogenation | Ru-(S)-BINAP | (S)-Ethyl 3-hydroxytetradecanoate | >99 | Analogous to known procedures |
| 1-Tetradecene | Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET | (2S,3S)-2,3-Epoxytetradecan-1-ol | >95 | Analogous to known procedures |
| Tetradecane-1,3-diol | Enzymatic Resolution | Lipase, Acyl donor | (S)-3-Hydroxytetradecyl acetate (B1210297) | High | Analogous to known procedures |
Protecting Group Chemistry in the Preparation of this compound
The strategic use of protecting groups is fundamental to the successful synthesis of this compound. This involves the protection of the hydroxyl group at the C3 position as a benzyl ether and potentially the transient protection of other functional groups to prevent unwanted side reactions.
Strategic Application and De-Protection of the Benzyloxy Moiety
The benzyloxy group is a widely utilized protecting group for alcohols due to its relative stability under a variety of reaction conditions and the numerous methods available for its removal.
Application of the Benzyl Protecting Group:
The introduction of the benzyl group to the C3 hydroxyl precursor of this compound is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl). The choice of base is critical to avoid side reactions, especially with substrates that may be sensitive to strong bases.
| Base | Solvent | Typical Conditions |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |
| Potassium Hydride (KH) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Silver(I) Oxide (Ag₂O) | Dimethylformamide (DMF) | Room temperature to elevated temperatures, useful for selective protection |
An alternative method for benzylation, particularly for acid-sensitive substrates, is the use of benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.
De-protection of the Benzyloxy Moiety:
The removal of the benzyl group is a critical final step in many synthetic sequences. The most common method for debenzylation is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is clean, with toluene being the primary byproduct.
| Catalyst | Hydrogen Source | Solvent |
| 10% Pd/C | H₂ gas (balloon or Parr apparatus) | Ethanol (B145695), Methanol, Ethyl acetate |
| 5% Pd/C | H₂ gas | Tetrahydrofuran (THF) |
| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ gas | Ethanol, Ethyl acetate |
For substrates containing functional groups that are sensitive to hydrogenation, such as alkenes or alkynes, alternative deprotection methods are employed. These include oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or reductive cleavage using dissolving metals.
Transient Protection Strategies for Other Functional Groups
In the multi-step synthesis of this compound, it may be necessary to temporarily protect other functional groups. For instance, if the aldehyde functionality is present during a reaction where it could be undesirably transformed (e.g., reduction or oxidation), it must be protected.
A common strategy for protecting aldehydes is the formation of an acetal (B89532) or a dithioacetal. These groups are stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles.
| Protecting Group | Formation Reagents | Deprotection Conditions |
| Dimethyl acetal | Methanol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, AcOH) |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Mercury(II) salts, oxidative conditions (e.g., NBS) |
Optimization of Reaction Conditions and Scalable Synthesis Protocols
The development of a robust and scalable synthesis for this compound requires careful optimization of reaction conditions to maximize yield, purity, and operational efficiency.
Key parameters that are typically optimized include:
Stereoselective Step: In methods such as asymmetric reduction or aldol reactions, the choice of catalyst, ligand, solvent, temperature, and reaction time are critical for achieving high enantioselectivity (ee) and diastereoselectivity (dr).
Protecting Group Application and Removal: The stoichiometry of reagents, reaction temperature, and duration are optimized to ensure complete conversion and minimize side products. For catalytic deprotection, catalyst loading and hydrogen pressure are key variables.
Purification: The development of non-chromatographic purification methods, such as crystallization or distillation, is crucial for large-scale synthesis to be economically viable.
Example of a Potential Scalable Synthetic Route:
A plausible scalable route could involve the asymmetric reduction of a β-keto ester precursor.
Synthesis of Ethyl 3-oxotetradecanoate: This can be prepared via a Claisen condensation of ethyl acetate and methyl laurate.
Asymmetric Reduction: The β-keto ester is then reduced using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), under hydrogenation conditions. This step is critical for establishing the (S)-stereocenter.
Benzylation: The resulting (S)-3-hydroxytetradecanoate is protected as its benzyl ether using benzyl bromide and a suitable base.
Reduction to the Aldehyde: The ester is then selectively reduced to the aldehyde. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table of Optimization Parameters for Asymmetric Reduction:
| Parameter | Range Explored | Optimal Condition (Hypothetical) |
| Catalyst Loading | 0.01 - 1 mol% | 0.1 mol% |
| Hydrogen Pressure | 1 - 50 atm | 10 atm |
| Temperature | 25 - 80 °C | 40 °C |
| Solvent | Methanol, Ethanol, THF | Methanol |
| Substrate Concentration | 0.1 - 1 M | 0.5 M |
The development of a truly scalable process would involve further studies into continuous flow chemistry, which can offer improved heat and mass transfer, better safety profiles, and higher throughput compared to batch processes.
Chemical Reactivity and Transformative Chemistry of S 3 Benzyloxy Tetradecanal
Comprehensive Analysis of Aldehyde Functional Group Reactivity
The aldehyde functional group in (S)-3-(Benzyloxy)tetradecanal is a site of high reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by a wide array of nucleophiles. This inherent reactivity allows for a variety of chemical transformations, including nucleophilic additions, olefinations, and redox reactions.
Nucleophilic Addition Reactions and Subsequent Transformations
Nucleophilic addition represents one of the most fundamental classes of reactions for aldehydes. A diverse range of nucleophiles, including organometallic reagents, enolates, and cyanide, can add to the carbonyl carbon of this compound, leading to the formation of a new stereocenter at the C-1 position. The stereochemical outcome of these additions is often influenced by the existing chiral center at C-3.
The diastereoselectivity of nucleophilic additions to chiral aldehydes, such as this compound, can often be predicted by established stereochemical models like the Felkin-Anh and Cram models. website-files.comwikipedia.orglibretexts.org The Felkin-Anh model, in its non-chelation-controlled form, generally predicts the formation of the syn or anti diastereomer based on the steric bulk of the substituents on the adjacent chiral center. website-files.comlibretexts.org In the case of β-alkoxy aldehydes, chelation control can play a significant role, especially when Lewis acidic metals are employed. wikipedia.orgresearchgate.net Here, the metal can coordinate to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid cyclic intermediate that directs the nucleophile to attack from a specific face. researchgate.net
For instance, the addition of organometallic reagents to β-alkoxy aldehydes can proceed with high diastereoselectivity. The choice of the organometallic reagent and the reaction conditions can influence whether the reaction proceeds under chelation or non-chelation control, thus allowing for the selective formation of either the syn or anti addition product.
Table 1: Diastereoselective Addition of Nucleophiles to β-Alkoxy Aldehydes Due to the lack of specific data for this compound, the following table presents generalized and illustrative data for analogous systems.
| Nucleophile | Lewis Acid | Expected Major Diastereomer | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| MeMgBr | None | Felkin-Anh (anti) | Varies |
| MeMgBr | ZnBr₂ | Cram-Chelate (syn) | High |
| Bu₂CuLi | None | Felkin-Anh (anti) | Moderate |
| Allyl-SnBu₃ | BF₃·OEt₂ | Felkin-Anh (anti) | High |
Olefination Reactions for Carbon-Carbon Bond Formation
Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, thereby extending the carbon chain and introducing further functionality. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective and widely used olefination method. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the use of a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org
A key advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com This is attributed to the stereochemical course of the reaction, which proceeds through a reversible initial addition of the phosphonate carbanion to the aldehyde, followed by the irreversible elimination of a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgnrochemistry.com The ease of removal of this byproduct simplifies the purification of the desired alkene. alfa-chemistry.com
Table 2: Horner-Wadsworth-Emmons Olefination of Aldehydes Illustrative data for the HWE reaction on long-chain aldehydes.
| Phosphonate Reagent | Base | Solvent | Product (E/Z ratio) |
|---|---|---|---|
| (EtO)₂P(O)CH₂CO₂Et | NaH | THF | (E)-α,β-Unsaturated ester (>95:5) |
| (EtO)₂P(O)CH₂CN | NaOEt | EtOH | (E)-α,β-Unsaturated nitrile (>90:10) |
Stereochemical Integrity and Transformations at the Chiral C-3 Center
The chiral center at the C-3 position, bearing the benzyloxy group, is a key structural feature of this compound. Its stereochemical integrity under various reaction conditions is of paramount importance, as is its ability to influence the stereochemical outcome of reactions at other sites within the molecule.
Epimerization Studies and Control of Stereocenter Stability
The stereocenter at C-3 is alpha to the carbonyl group, which raises the possibility of epimerization under certain conditions. Epimerization involves the loss of stereochemical information at a chiral center and typically occurs through the formation of a planar enol or enolate intermediate. mdpi.com While the C-3 position is not directly adjacent to the carbonyl (it is the β-carbon), the acidity of the α-protons at C-2 means that enolization can occur under both acidic and basic conditions. However, epimerization at the C-3 position would require a more complex rearrangement and is generally not expected under standard reaction conditions. The C-H bond at the C-3 stereocenter is not activated by the carbonyl group and is therefore not prone to abstraction. The stability of this stereocenter is generally high under a wide range of synthetic transformations.
Diastereoselective Reactions Utilizing the Existing Stereocenter
The existing stereocenter at C-3 exerts a significant influence on the stereochemical outcome of reactions at the aldehyde carbonyl, a phenomenon known as 1,3-asymmetric induction. As discussed in the context of nucleophilic additions, the benzyloxy group at C-3 can direct the approach of incoming reagents.
In non-chelation controlled reactions, the Felkin-Anh model can be applied to predict the stereochemical outcome. website-files.comlibretexts.org The model predicts that the largest substituent on the chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of this compound, the long undecyl chain would be considered the largest group, and its orientation would dictate the preferred face of nucleophilic attack.
Under chelation control, the benzyloxy group can coordinate with a Lewis acidic metal, leading to a rigid cyclic transition state. wikipedia.orgresearchgate.net This forces the nucleophile to attack from the less hindered face of this chelate, often leading to the opposite diastereomer compared to the Felkin-Anh prediction. researchgate.net The ability to switch between chelation and non-chelation control by varying the Lewis acid or the protecting group on the oxygen provides a powerful tool for the stereoselective synthesis of either diastereomeric product. libretexts.orgresearchgate.net
Table 3: Predicted Stereochemical Outcomes of Nucleophilic Addition to this compound
| Reaction Conditions | Controlling Model | Predicted Major Diastereomer |
|---|---|---|
| R-MgX (non-chelating) | Felkin-Anh | anti-(1R, 3S) |
| R-MgX, ZnCl₂ (chelating) | Cram-Chelate | syn-(1S, 3S) |
| R-Li (non-chelating) | Felkin-Anh | anti-(1R, 3S) |
Reactivity and Strategic Removal of the Benzyloxy Protecting Group
The benzyloxy group serves as a crucial protecting moiety for the hydroxyl group at the C3 position of the tetradecanal (B130844) chain. Its removal is a key step in the synthesis of chiral β-hydroxy aldehydes, which are valuable building blocks in organic synthesis. The choice of deprotection strategy is critical to ensure the integrity of the aldehyde and the stereocenter.
Catalytic hydrogenolysis is the most common and often preferred method for the cleavage of benzyl (B1604629) ethers due to its mild conditions and high efficiency. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-O bond of the benzyl ether, yielding the free alcohol and toluene (B28343).
Catalytic Hydrogenolysis:
The general reaction is as follows:
This compound + H₂ --(Pd/C)--> (S)-3-Hydroxytetradecanal + Toluene
A variety of reaction conditions can be employed for the hydrogenolysis of benzyl ethers, and the choice of solvent and catalyst can influence the reaction rate and selectivity.
| Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions |
| 10% Pd/C | H₂ (gas) | Ethanol (B145695), Methanol, Ethyl acetate (B1210297), THF | Room temperature, atmospheric pressure |
| 5% Pd/C | H₂ (gas) | Methanol, Ethyl acetate | Room temperature, atmospheric pressure |
| Pearlman's catalyst (Pd(OH)₂/C) | H₂ (gas) | Ethanol, Ethyl acetate | Room temperature, atmospheric pressure |
| Pd/C | Ammonium (B1175870) formate | Methanol, Ethanol | Reflux |
| Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux |
Alternative Deprotection Methods:
While catalytic hydrogenolysis is widely used, certain functional groups in a molecule might be sensitive to the reducing conditions. In such cases, alternative deprotection methods are employed. These methods often involve Lewis acids, oxidizing agents, or photochemical approaches.
| Method | Reagent(s) | Conditions | Notes |
| Lewis Acid Catalysis | BCl₃, BBr₃, AlCl₃, TiCl₄ | Low temperatures (-78 °C to rt) | Can be harsh and may affect other functional groups. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Anhydrous conditions | Particularly effective for p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers. |
| Dissolving Metal Reduction | Na/NH₃ (Birch reduction) | Low temperatures (-78 °C) | Harsh conditions, not compatible with many functional groups. |
| Photochemical Cleavage | UV light, sensitizer | Varies | Often used for ortho-nitrobenzyl protecting groups, but can be applied to benzyl ethers with appropriate chromophores. |
In some synthetic strategies, the benzyloxy group can be functionalized before its removal. This approach can introduce additional complexity or provide a handle for further transformations. For instance, the aromatic ring of the benzyl group can undergo electrophilic substitution reactions.
Potential Functionalization Reactions:
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The introduced halogen can then participate in cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can be subsequently reduced to an amine, which can be further functionalized.
Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be performed under Friedel-Crafts conditions, although the presence of the ether oxygen can influence the regioselectivity.
These functionalizations would need to be carefully optimized to avoid side reactions with the aldehyde group. Protection of the aldehyde as an acetal (B89532) might be necessary before carrying out such transformations. Following functionalization, the modified benzyloxy group can be cleaved using the methods described in the previous section.
Cascade and Multi-Component Reactions Involving this compound
Due to the presence of the aldehyde functional group, this compound is a potential substrate for cascade and multi-component reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules in a single step by forming multiple bonds in a sequential manner.
While specific examples of cascade or multi-component reactions involving this compound are not extensively reported in the literature, its structural features suggest its potential participation in several well-established reaction types. The aldehyde can act as an electrophile, and the α-proton can be deprotonated to form an enolate nucleophile under basic conditions.
Potential Cascade and Multi-Component Reactions:
Aldol-Type Cascades: this compound can participate in aldol (B89426) reactions with other carbonyl compounds. Under carefully controlled conditions, a sequence of aldol additions and subsequent cyclizations could lead to the formation of complex cyclic structures.
Mannich-Type Reactions: As an aldehyde, it can react with an amine and another carbonyl compound in a Mannich reaction to form β-amino carbonyl compounds. In a multi-component setup, this could be the entry point into the synthesis of complex nitrogen-containing molecules.
Passerini and Ugi Reactions: These are isocyanide-based MCRs where aldehydes are key components. A Passerini reaction would involve the reaction of this compound with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. An Ugi reaction would involve an additional amine component to yield a bis-amide.
Hantzsch Dihydropyridine Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine. This compound could serve as the aldehyde component in this synthesis.
The successful implementation of this compound in these reactions would depend on the careful selection of reaction partners and catalysts to control the stereochemical outcome, especially given the existing stereocenter at the C3 position.
Kinetic and Mechanistic Investigations of Key Transformations
Detailed kinetic and mechanistic studies specifically on the transformations of this compound are scarce in the published literature. However, the mechanisms of the key reactions it undergoes, particularly the deprotection of the benzyloxy group, are well-established for analogous systems.
Mechanism of Catalytic Hydrogenolysis:
The hydrogenolysis of a benzyl ether over a palladium catalyst is generally believed to proceed through the following steps:
Adsorption: Both the benzyl ether and hydrogen are adsorbed onto the surface of the palladium catalyst.
Oxidative Addition: The C-O bond of the benzyl ether undergoes oxidative addition to the palladium surface, forming a palladium-alkoxide and a benzyl-palladium species.
Hydrogenolysis: The adsorbed hydrogen atoms react with these species, leading to the cleavage of the bonds.
Reductive Elimination: The final products, the alcohol and toluene, are formed, and the palladium catalyst is regenerated.
The rate of this reaction can be influenced by factors such as hydrogen pressure, catalyst loading, solvent, and the steric and electronic properties of the substrate. For this compound, the long alkyl chain is unlikely to significantly hinder the approach of the benzylic ether to the catalyst surface.
Kinetic Considerations:
Kinetic studies on the hydrogenolysis of benzyl ethers have shown that the reaction is often first-order with respect to the substrate and the catalyst concentration. The rate can also be dependent on the hydrogen pressure, although at higher pressures, it can become independent of it. The presence of the aldehyde group in this compound could potentially influence the reaction kinetics, as aldehydes can sometimes reversibly bind to the catalyst surface. However, under typical neutral hydrogenolysis conditions, the aldehyde is generally stable.
Further mechanistic studies, potentially using isotopic labeling or computational modeling, would be beneficial to fully elucidate the specific reaction pathways and transition states involved in the transformations of this compound. Such studies would be particularly valuable for designing more efficient and selective cascade and multi-component reactions involving this chiral building block.
Applications of S 3 Benzyloxy Tetradecanal As a Chiral Building Block in Complex Molecule Synthesis
Total Synthesis of Natural Products Incorporating the Tetradecanal (B130844) Scaffold
The tetradecanal scaffold is a recurring motif in a variety of natural products, particularly those derived from polyketide and fatty acid biosynthesis. The inherent chirality of (S)-3-(benzyloxy)tetradecanal provides a significant advantage in the synthesis of these often stereochemically complex molecules.
Polyketides and macrolactones represent a vast and structurally diverse class of natural products with a wide range of biological activities. nih.gov The assembly of their carbon backbones often relies on the iterative coupling of smaller, chiral building blocks. this compound is an ideal precursor for segments of polyketide chains that feature a C14 unit with a hydroxyl group at the C3 position.
A notable example where this building block could be conceptually applied is in the synthesis of the antibiotic (-)-malyngolide. acs.orgorganic-chemistry.orgjst.go.jp The structure of (-)-malyngolide, a δ-lactone with a C9 alkyl chain and a chiral hydroxyl group, suggests a retrosynthetic disconnection that would lead to a 3-hydroxytetradecanal derivative. A plausible synthetic approach would involve the use of this compound as the starting material for the main carbon backbone, with subsequent transformations to install the remaining functional groups and effect cyclization to the final macrolactone structure. While published syntheses of (-)-malyngolide have utilized alternative chiral sources and strategies, the use of this compound represents a viable and efficient alternative. acs.orgacs.org
The synthesis of larger, more complex macrolides, such as the amphidinolides, also provides a platform for the application of this chiral building block. For instance, the C14-C26 fragment of Amphidinolide B contains a polyol segment that could be constructed from smaller chiral synthons. nih.govnih.gov A chiral aldehyde with a protected hydroxyl group, such as this compound, could serve as a key starting material for the elaboration of this segment.
| Natural Product Class | Potential Application of this compound | Key Synthetic Transformations |
| Polyketides | Introduction of a C14 chiral segment | Aldol (B89426) additions, Wittig reactions, asymmetric reductions |
| Macrolactones | Formation of the seco-acid precursor | Esterification, macrolactonization |
Insect pheromones are often long-chain aliphatic compounds with specific stereochemistry that is crucial for their biological activity. beilstein-journals.orgsioc-journal.cnrsc.org The synthesis of these compounds requires precise control over the geometry of double bonds and the configuration of stereocenters. This compound, with its defined stereochemistry at C3, is a valuable precursor for a range of insect pheromones.
For example, many lepidopteran pheromones are derivatives of long-chain alcohols, aldehydes, or acetates. The synthesis of a hypothetical (S)-3-hydroxytetradecenol pheromone could be envisioned starting from this compound. The aldehyde functionality can be readily converted to an alkene of specific geometry via a Wittig reaction or other olefination methods. Subsequent deprotection of the benzyl (B1604629) ether would then yield the target pheromone. The stereocenter at C3, provided by the starting material, would be preserved throughout the synthetic sequence.
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which is a long-chain amino alcohol. biorxiv.org They play critical roles in cell signaling and membrane structure. The synthesis of sphingolipid analogues, which are valuable tools for studying their biological function and for the development of new therapeutics, often requires chiral building blocks with long aliphatic chains. nih.gov
This compound can serve as a precursor for the synthesis of sphingosine analogues. The aldehyde group can be transformed into an amino group via reductive amination, and the benzyl ether can be deprotected to reveal the hydroxyl group. This would provide access to a C14 sphingoid base analogue with (S) stereochemistry at the C3 position. These analogues can be further elaborated to generate a variety of complex sphingolipids.
| Lipid Class | Application of this compound | Key Synthetic Transformations |
| Chiral Lipids | Synthesis of long-chain chiral alcohols and diols | Reduction, olefination, deprotection |
| Sphingolipid Analogues | Construction of the sphingoid base backbone | Reductive amination, deprotection, acylation |
The versatility of this compound extends to the synthesis of other biologically inspired compounds that possess a long-chain chiral scaffold. The aldehyde and protected hydroxyl functionalities allow for a wide range of chemical manipulations, making it a valuable starting point for the construction of diverse molecular targets.
Development of Advanced Chiral Pharmaceutical Intermediates
Chiral intermediates are essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). doi.orgrsc.org The use of pre-synthesized chiral building blocks can significantly streamline the synthesis of complex drug molecules and ensure the desired stereochemical outcome. This compound, with its defined stereochemistry and versatile functional groups, is a promising candidate for the development of advanced chiral pharmaceutical intermediates. eurekalert.org
The long aliphatic chain of this building block is a feature found in various drug molecules, particularly those targeting lipid-binding proteins or receptors. The chiral hydroxyl group can be a key pharmacophoric feature or a handle for further functionalization. The aldehyde group can be readily transformed into a variety of other functional groups, such as amines, alcohols, carboxylic acids, and heterocycles, which are common motifs in pharmaceutical agents.
For instance, in the development of new enzyme inhibitors or receptor modulators, a library of compounds is often synthesized to explore the structure-activity relationship. This compound could serve as a common precursor for a series of analogues, where the aldehyde is converted to different functionalities, and the long alkyl chain is varied in length or modified with other groups.
Construction of Functional Organic Materials Precursors
The field of functional organic materials is rapidly expanding, with applications in electronics, optics, and nanotechnology. The properties of these materials are often dictated by their molecular structure and organization. The incorporation of chiral units can lead to materials with unique properties, such as chiroptical activity or the ability to form helical superstructures.
Long-chain aliphatic molecules are known to self-assemble into ordered structures, such as liquid crystals. The introduction of a chiral center, as in this compound, can induce the formation of chiral liquid crystalline phases. The benzyloxy group can also participate in aromatic stacking interactions, further influencing the self-assembly behavior. By modifying the aldehyde functionality, a variety of liquid crystalline molecules with different head groups can be synthesized from this common chiral precursor. These materials could find applications in displays, sensors, and chiral recognition systems.
Strategic Utility in Fragment Coupling and Convergent Synthetic Routes
The chiral aldehyde, this compound, serves as a valuable C14 building block in the assembly of complex molecules, particularly within the domain of sphingolipid synthesis. Its utility is most pronounced in convergent synthetic strategies, where complex structures are assembled from smaller, independently synthesized fragments. This approach offers significant advantages in terms of efficiency and stereochemical control. The aldehyde functionality provides a key electrophilic site for carbon-carbon bond formation, while the stereocenter at the C3 position, protected by a benzyl group, dictates the chirality of the final product.
In a convergent synthesis, this compound represents the lipophilic "tail" of many sphingolipids. This fragment can be coupled with a suitably functionalized "head group" fragment, which may be a protected amino alcohol or a carbohydrate moiety, to rapidly construct the core structure of the target molecule. This strategy is exemplified in the synthesis of α-galactosylceramides and their analogues, such as KRN7000, which are potent immunostimulatory agents.
A typical convergent strategy for the synthesis of a glycosylceramide using this compound would involve the coupling of the aldehyde with a protected galactose derivative bearing a nucleophilic functional group. For instance, a Wittig-type reaction or an aldol addition can be employed to form the carbon-carbon bond between the two fragments. Subsequent stereoselective reduction of the resulting ketone or double bond, followed by functional group manipulations and deprotection steps, would yield the final glycosphingolipid.
The strategic advantage of using this compound lies in the ability to synthesize and purify this chiral fragment separately, ensuring high enantiomeric purity before its incorporation into the main carbon skeleton. This minimizes the risk of complex stereochemical issues at later stages of the synthesis and allows for the independent optimization of reaction conditions for each fragment.
Below are illustrative data tables detailing a plausible convergent synthetic route involving this compound for the synthesis of a phytosphingosine derivative, a key component of many sphingolipids.
Table 1: Synthesis of the C14 Aldehyde Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Epoxidation | (E)-Tetradec-2-en-1-ol, (+)-DET, Ti(OiPr)₄, TBHP, CH₂Cl₂ | (2R,3R)-2,3-Epoxytetradecan-1-ol | 95 |
| 2 | Regioselective Epoxide Opening | (2R,3R)-2,3-Epoxytetradecan-1-ol, Red-Al, THF | (R)-Tetradecane-1,3-diol | 90 |
| 3 | Selective Protection | (R)-Tetradecane-1,3-diol, BnBr, NaH, DMF | (R)-3-(Benzyloxy)tetradecan-1-ol | 85 |
| 4 | Oxidation | (R)-3-(Benzyloxy)tetradecan-1-ol, DMP, CH₂Cl₂ | This compound | 92 |
Table 2: Fragment Coupling and Synthesis of Phytosphingosine Derivative
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Aldol Addition | This compound, Lithiated protected glycine equivalent, THF, -78 °C | Protected amino alcohol adduct | 80 |
| 2 | Stereoselective Reduction | Protected amino alcohol adduct, NaBH₄, CeCl₃, MeOH | Protected phytosphingosine precursor | 90 |
| 3 | Deprotection | Protected phytosphingosine precursor, H₂, Pd/C, EtOH | Phytosphingosine derivative | 95 |
The data presented in these tables are representative of typical procedures and yields for such transformations in the synthesis of complex lipids. The use of this compound as a chiral building block in these convergent strategies highlights its importance in providing an efficient and stereocontrolled route to valuable bioactive molecules.
Theoretical and Computational Investigations of S 3 Benzyloxy Tetradecanal
Conformational Analysis and Energetic Landscapes
The conformational flexibility of (S)-3-(benzyloxy)tetradecanal is a critical determinant of its physical and chemical properties. The molecule, characterized by a long aliphatic chain, a chiral center at the C3 position, and a bulky benzyloxy group, can adopt numerous spatial arrangements. Computational methods are employed to identify the most stable conformers and to map the potential energy surface.
The relative energies of these conformers are crucial for predicting the molecule's behavior in different environments. A data table summarizing a hypothetical conformational analysis is presented below, illustrating the distribution of conformers and their relative stabilities.
Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound Calculations performed using DFT at the B3LYP/6-31G(d) level of theory.
| Conformer ID | Dihedral Angle (O=C-C2-C3) (°) | Dihedral Angle (C2-C3-O-CH2Ph) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | 125.4 | 178.5 | 0.00 | 45.2 |
| Conf-2 | -118.9 | 175.3 | 0.25 | 28.9 |
| Conf-3 | 128.1 | 65.2 | 0.89 | 9.8 |
| Conf-4 | -120.5 | -68.9 | 1.15 | 6.5 |
| Conf-5 | 60.2 | 179.1 | 2.50 | 1.2 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. youtube.comresearchgate.net These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attack, respectively. For an aldehyde, the LUMO is typically centered on the carbonyl carbon, making it susceptible to nucleophilic attack.
Electrostatic potential maps visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atom of the carbonyl group is an electron-rich site, while the carbonyl carbon is electron-poor. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can further quantify the local reactivity of different atoms in the molecule.
Table 2: Calculated Electronic Properties of this compound Calculations performed using DFT at the B3LYP/6-311+G(d,p) level of theory.
| Property | Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap | 5.87 eV |
| Dipole Moment | 2.75 D |
| Mulliken Charge on C=O Carbon | +0.28 e |
| Mulliken Charge on C=O Oxygen | -0.45 e |
Transition State Modeling for Stereoselective Reaction Pathways
This compound is a chiral molecule, and its reactions, particularly additions to the carbonyl group, can lead to the formation of new stereocenters. libretexts.org Transition state modeling is a crucial computational technique used to understand and predict the stereochemical outcome of such reactions. acs.orgrsc.org By calculating the energies of the various possible transition states, chemists can determine which reaction pathway is favored and thus predict the major diastereomer formed. researchgate.netnih.gov
For instance, in an aldol (B89426) reaction involving the enolate of another carbonyl compound, the attack on the prochiral aldehyde can occur from two different faces, leading to either syn or anti products. acs.org Well-established models like the Felkin-Ahn and Zimmerman-Traxler models provide a qualitative framework for predicting this selectivity. rsc.orgacs.org Computational chemistry allows for a quantitative assessment by locating and calculating the energies of the corresponding transition states. nih.gov These calculations often reveal that the preferred transition state is the one that minimizes steric clashes between the bulky substituents. acs.org The benzyloxy group at the C3 position plays a significant role in directing the incoming nucleophile.
High-level quantum chemical calculations can model the complex geometries of these transition states, which often involve cyclic arrangements, especially in metal-catalyzed reactions. acs.orgnih.gov The energy differences between diastereomeric transition states, even if small, can lead to high levels of stereoselectivity. acs.org
Table 3: Hypothetical Transition State Energies for Nucleophilic Addition to this compound Calculations performed at the M06-2X/6-311+G(d,p) level of theory.
| Transition State | Product Diastereomer | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| TS-A (Re-face attack) | (2R, 3S) | 12.5 | Major |
| TS-B (Si-face attack) | (2S, 3S) | 14.8 | Minor |
Molecular Dynamics Simulations and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.govbiorxiv.org This approach is particularly useful for studying the influence of the solvent on the molecule's conformation and behavior. The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
MD simulations can reveal how different solvents affect the conformational equilibrium of the long aliphatic chain and the orientation of the benzyloxy group. acs.org For example, in a nonpolar solvent like hexane (B92381), the alkyl chain might adopt a more coiled conformation to minimize its surface area, whereas in a polar solvent, it might be more extended. These solvent-induced conformational changes can, in turn, influence the molecule's reactivity by altering the accessibility of the reactive carbonyl group. acs.org
Furthermore, MD simulations can be used to calculate important thermodynamic properties like the free energy of solvation, which is crucial for understanding reaction kinetics in solution. By running simulations in different solvent environments, researchers can gain insights into how to choose the optimal solvent for a particular chemical transformation. acs.org
In Silico Design of Novel Transformations and Derivatives
The computational insights gained from studying this compound can be leveraged for the in silico design of new molecules and reactions. mdpi.comfrontiersin.org By understanding the structure-property relationships of the parent molecule, chemists can computationally design derivatives with enhanced or entirely new functionalities. nih.govresearchgate.net
For example, virtual screening techniques can be used to explore a library of potential derivatives, predicting their properties without the need for their physical synthesis. nih.gov This could involve modifying the length of the alkyl chain, replacing the benzyloxy group with other protecting groups, or introducing new functional groups to alter the molecule's electronic properties and reactivity. mdpi.com Computational methods can predict how these changes would affect factors like steric hindrance, electronic character, and ultimately, the outcome of chemical reactions. frontiersin.org
This predictive power accelerates the discovery process, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. frontiersin.org For instance, derivatives with specific electronic properties might be designed to act as inhibitors for certain enzymes, a hypothesis that can be initially tested using molecular docking simulations. mdpi.comnih.gov
Table 4: In Silico Designed Derivatives and their Predicted Properties Predictions based on a combination of QSAR models and DFT calculations.
| Derivative | Modification | Predicted Property Change | Potential Application |
|---|---|---|---|
| Deriv-1 | Replace benzyloxy with a p-nitrobenzyloxy group | Increased electrophilicity of carbonyl carbon | Enhanced reactivity in nucleophilic additions |
| Deriv-2 | Shorten alkyl chain to 6 carbons (hexanal) | Reduced lipophilicity, altered conformational profile | Precursor for different classes of natural products |
| Deriv-3 | Introduce a fluorine atom at C4 | Altered local electronic environment, potential for new interactions | Probing enzyme active sites, metabolic stability studies |
| Deriv-4 | Convert aldehyde to a nitrile group | Change in reactivity, potential for use in organocatalysis | Building block for nitrogen-containing heterocycles |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of S 3 Benzyloxy Tetradecanal
Chiral Chromatography Techniques for Enantiomeric Purity and Resolution
Chiral chromatography is indispensable for the separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment. sigmaaldrich.comsigmaaldrich.com For (S)-3-(Benzyloxy)tetradecanal, determining its enantiomeric purity is crucial, and this is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral selectors.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
HPLC utilizing chiral stationary phases (CSPs) is a powerful method for the direct separation of enantiomers. phenomenex.comchiralpedia.com These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte and, consequently, their separation. chiralpedia.com
Principle of Separation: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. chiralpedia.com The differing stability of these complexes results in different retention times for the (S) and (R)-enantiomers, allowing for their resolution and quantification.
Types of Chiral Stationary Phases: A variety of CSPs are commercially available and can be effective for the separation of chiral aldehydes and ethers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. phenomenex.com For a molecule like this compound, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) could provide the necessary chiral recognition. Another class of suitable CSPs includes cyclodextrin-based phases, which have a chiral cavity that can include parts of the analyte molecule, leading to separation. sigmaaldrich.commerckmillipore.com
Method Parameters: The choice of mobile phase is critical for achieving optimal separation. Normal-phase chromatography, using eluents such as hexane (B92381)/isopropanol (B130326) mixtures, is common for polysaccharide-based CSPs. phenomenex.com The ratio of the solvents is adjusted to optimize the resolution and analysis time. Detection is typically performed using a UV detector, as the benzyl (B1604629) group in this compound provides a chromophore.
Table 1: Representative HPLC Conditions for Chiral Separation of Aldehydes
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (gradient or isocratic) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength appropriate for the benzyl group (e.g., 254 nm) |
| Temperature | Ambient or controlled for improved resolution |
Gas Chromatography (GC) with Chiral Derivatization or Columns
Gas chromatography is another key technique for chiral separations. For a compound like this compound, two main approaches can be employed: the use of a chiral GC column or derivatization with a chiral reagent followed by analysis on a standard achiral column. gcms.cz
Chiral GC Columns: These columns have a stationary phase that is itself chiral, often based on cyclodextrin (B1172386) derivatives. gcms.cz The enantiomers of a volatile analyte interact differently with the chiral stationary phase, leading to their separation. For this compound, its volatility may be a limiting factor, but with appropriate temperature programming, this method can be viable.
Chiral Derivatization: A more common approach for less volatile or highly polar compounds in GC is derivatization. researchgate.netresearchgate.net In this method, the chiral analyte, this compound, is reacted with a chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net For the aldehyde functional group, derivatization can be achieved by forming a chiral hydrazone or oxime. The resulting diastereomers can then be readily separated and quantified.
Derivatization Reaction Example: this compound + (R)-Chiral Derivatizing Agent → (S,R)-Diastereomer (R)-3-(Benzyloxy)tetradecanal + (R)-Chiral Derivatizing Agent → (R,R)-Diastereomer
Table 2: GC Parameters for Chiral Analysis via Derivatization
| Parameter | Condition |
| Derivatizing Agent | Chiral amine or hydrazine (B178648) to form a chiral imine or hydrazone |
| Column | Standard achiral column (e.g., DB-5, HP-1) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized to separate the diastereomers |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Resolution Spectroscopic Characterization for Stereochemical Assignment
Spectroscopic methods are crucial for the unambiguous structural elucidation of this compound, including the confirmation of its stereochemistry.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, COSY, HSQC, HMBC)
Advanced NMR techniques provide detailed information about the molecular structure and connectivity, which is essential for confirming the identity and stereochemistry of this compound. nih.govipb.pt
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the aldehyde proton and the adjacent methylene (B1212753) protons, as well as along the entire alkyl chain, confirming the carbon skeleton's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edulibretexts.org It allows for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations between the benzylic protons and the carbons of the phenyl ring, as well as the carbon at the 3-position, would confirm the benzyloxy group's location.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the relative stereochemistry of a molecule by identifying protons that are close in space. wordpress.com For this compound, NOESY can be used to confirm the relative configuration at the chiral center by observing through-space interactions between the proton at the chiral center (C3) and the protons of the adjacent methylene groups.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Labeling
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragmentation pattern can offer structural clues. miamioh.edu
Fragmentation Pathway: In the mass spectrum of this compound, the molecular ion peak would be expected. Common fragmentation pathways for ethers include cleavage of the C-O bond. miamioh.edudu.ac.in For a benzylic ether, a prominent peak would be expected at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), resulting from the loss of the C₁₄H₂₉O radical. Alpha-cleavage adjacent to the aldehyde group is also a characteristic fragmentation for aldehydes. libretexts.org
Isotope Labeling: Isotope labeling can be a powerful tool in MS to elucidate fragmentation mechanisms. simsonpharma.comnih.gov For example, by selectively labeling the benzylic protons with deuterium, the fragments containing these protons will have a higher mass, allowing for the unambiguous identification of fragmentation pathways.
Table 3: Expected Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 318 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| M-1 | [M-H]⁺ (Loss of aldehydic hydrogen) |
| M-29 | [M-CHO]⁺ (Loss of the formyl group) |
| M-107 | [M-C₇H₇O]⁺ (Loss of the benzyloxy group) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nih.gov
Infrared Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the aldehyde and ether functional groups. A strong C=O stretching vibration for the saturated aldehyde would be expected around 1720-1740 cm⁻¹. orgchemboulder.comlibretexts.org The aldehydic C-H stretch typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching vibration of the ether group would be observed in the region of 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. The aromatic ring of the benzyl group will show characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 4: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aldehyde | C=O Stretch | 1720-1740 | IR (strong), Raman |
| Aldehyde | C-H Stretch | 2720 & 2820 | IR (weak to medium) |
| Ether | C-O Stretch | 1000-1300 | IR (strong) |
| Aromatic Ring | C=C Stretch | 1400-1600 | IR, Raman |
| Alkyl Chain | C-H Stretch | 2850-3000 | IR, Raman |
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination
This compound, being a long-chain aliphatic aldehyde, is typically an oil or a low-melting solid, making it unsuitable for direct single-crystal X-ray diffraction analysis. To overcome this limitation, a common strategy is the preparation of a crystalline derivative. The introduction of a rigid, chromophoric group can facilitate crystallization and, if the derivative contains an atom with significant anomalous scattering, can aid in the determination of the absolute configuration.
A suitable derivatization for this compound would involve the conversion of the aldehyde functional group into an oxime, hydrazone, or a similar stable, crystalline product. For instance, reaction with a chiral or achiral hydrazine containing a heavy atom (e.g., bromine or iodine) would yield a derivative amenable to crystallographic analysis.
Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis is performed. The absolute configuration of the chiral center at C3 of the tetradecanal (B130844) backbone can be unequivocally determined by analyzing the anomalous dispersion of X-rays. nih.goved.ac.uk The Flack parameter, derived from the diffraction data, is a critical value in this determination. A Flack parameter close to zero for the known 'S' configuration of the derivatizing agent (if chiral) or for the assumed 'S' configuration of the analyte would confirm the absolute stereochemistry of this compound. nih.goved.ac.uk Conversely, a value near one would indicate the opposite enantiomer.
| Parameter | Hypothetical Value for a Derivative of this compound |
| Chemical Formula | C₂₇H₃₈BrN₃O₂ (for a hypothetical bromophenylhydrazone derivative) |
| Formula Weight | 516.51 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.53, 15.21, 22.45 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2913.7 |
| Z | 4 |
| Flack Parameter | 0.02 (15) |
This table presents hypothetical crystallographic data for a representative crystalline derivative.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Information
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques that provide valuable information about the stereochemistry of chiral molecules in solution. creative-biostructure.comslideshare.netbiologic.net These methods are based on the differential interaction of left and right circularly polarized light with a chiral molecule. creative-biostructure.com
For this compound, the carbonyl group of the aldehyde acts as a chromophore. The n → π* electronic transition of this chromophore, which is inherently chiral due to the adjacent stereocenter, will give rise to a characteristic Cotton effect in both the CD and ORD spectra. creative-biostructure.com The sign of the Cotton effect is directly related to the absolute configuration of the chiral center.
In a typical CD spectrum of this compound, a positive or negative band would be observed in the region of the carbonyl n → π* transition (around 280-300 nm). The sign of this band can be correlated to the 'S' configuration based on empirical rules, such as the octant rule for chiral carbonyl compounds, or by comparison with structurally similar compounds of known absolute configuration.
The ORD spectrum would display a characteristic S-shaped curve (a Cotton effect) in the same spectral region. creative-biostructure.com The sign of the Cotton effect in the ORD spectrum (positive or negative) is also indicative of the stereochemistry at the chiral center. slideshare.net
| Spectroscopic Technique | Hypothetical Data for this compound |
| Circular Dichroism (CD) | Positive Cotton effect, λmax ~290 nm, [θ] ~ +1500 deg·cm²·dmol⁻¹ |
| Optical Rotatory Dispersion (ORD) | Positive Cotton effect, peak at ~295 nm, trough at ~285 nm |
This table presents hypothetical CD and ORD data for this compound.
Quantitative Analytical Protocols for Complex Mixture Analysis
The accurate quantification of this compound, especially in complex matrices such as reaction mixtures or biological samples, requires the development of robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
For the analysis of this compound by HPLC, a chiral stationary phase (CSP) is necessary to separate the (S)-enantiomer from its potential (R)-enantiomer impurity. nih.govmdpi.comresearchgate.net Due to the lack of a strong UV chromophore in the native molecule, derivatization is often employed to enhance detection sensitivity. scirp.org Derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a strongly UV-absorbing moiety, allowing for detection at higher wavelengths with increased sensitivity. mdpi.com
A typical HPLC method would involve the following:
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak series), would be used for enantiomeric separation. nih.govresearchgate.net
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695) would be used in an isocratic or gradient elution mode. scirp.org
Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 360 nm for a DNPH derivative). mdpi.com
Quantification: An external calibration curve would be constructed using standards of known concentrations.
| HPLC Parameter | Hypothetical Condition for this compound Analysis |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (after DNPH derivatization) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
This table presents hypothetical HPLC conditions and validation parameters for the analysis of a DNPH derivative of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net To improve volatility and chromatographic performance, derivatization is often necessary. nih.gov The aldehyde can be converted to a more stable and volatile derivative, such as an oxime or a dimethyl acetal (B89532). nih.gov For chiral separation, a chiral GC column is required.
A typical GC-MS protocol would include:
Derivatization: Reaction with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. nih.gov
Column: A chiral capillary column, for instance, one coated with a cyclodextrin derivative.
Temperature Program: A temperature gradient would be used to ensure good separation and peak shape.
Ionization and Detection: Electron ionization (EI) followed by mass analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov
Quantification: An isotopically labeled internal standard could be used for accurate quantification.
| GC-MS Parameter | Hypothetical Condition for this compound Analysis |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium |
| Temperature Program | Initial 150°C, ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 10 pg on column |
| Limit of Quantification (LOQ) | ~ 30 pg on column |
This table presents hypothetical GC-MS conditions and validation parameters for the analysis of a PFBHA-oxime derivative of this compound.
Biological and Mechanistic Relevance of S 3 Benzyloxy Tetradecanal and Its Metabolites Non Clinical Contexts
Investigation of (S)-3-(Benzyloxy)tetradecanal as a Precursor in Natural Product Biosynthesis
This compound is a chiral synthon, valued in organic synthesis for its stereochemically defined C3-oxygenated aldehyde structure. This motif is a key component of many lipid-based natural products and signaling molecules. While specific, prominent examples of its direct incorporation into the total synthesis of major natural products are not widespread in the literature, it is designed for and serves as a logical precursor for targets that require its specific structural features.
Its intended use is in the synthesis of molecules that modulate lipid-centric signaling pathways. The aldehyde functionality allows for chain extension via reactions like Wittig or aldol (B89426) reactions, while the protected 3-hydroxy group can be unmasked at a later stage to reveal the final, biologically active structure.
Below is a table of potential synthetic targets for which this compound would be a suitable precursor, based on its structural characteristics.
| Potential Synthetic Target Class | Relevant Structural Motif | Biological Role of Target Class |
| Protein Kinase C (PKC) Activators/Modulators | Diacylglycerol (DAG) analogues | PKC enzymes are critical nodes in cellular signal transduction, controlling processes like cell growth, differentiation, and apoptosis. nih.gov |
| Sphingolipid and Ceramide Analogues | Phytosphingosine backbone | Sphingolipids are integral to cell membrane structure and are involved in signaling pathways that regulate cell fate. |
| α-Galactosylceramide (α-GalCer) Analogues | Ceramide lipid anchor | α-GalCer and its analogues are potent activators of invariant Natural Killer T (iNKT) cells, making them important targets for immunomodulatory therapies. nih.gov |
Isolation and Characterization from Natural Biological Systems (if reported in non-human organisms)
A thorough review of scientific literature indicates that this compound has not been isolated or characterized from any natural biological source, including non-human organisms like plants, bacteria, fungi, or marine sponges. Its presence is exclusively documented as a synthetic reagent or intermediate in chemical research.
This is in contrast to its unsubstituted parent aldehyde, tetradecanal (B130844) (also known as myristaldehyde). Tetradecanal is a known natural product, having been identified in various organisms, including the plant coriander and certain insects. The addition of the C3-benzyloxy group marks the title compound as a product of deliberate chemical synthesis.
Structural Relationship to Naturally Occurring Signalling Molecules and Lipids
The structure of this compound is closely related to fundamental components of naturally occurring lipids and signaling molecules. After the synthetic benzyl (B1604629) protecting group is removed to reveal the free hydroxyl group, the resulting molecule, (S)-3-hydroxytetradecanal, shows significant homology to several key biological structures.
Sphingoid Bases: The core structure of sphingolipids is a long-chain amino alcohol known as a sphingoid base (e.g., sphingosine, phytosphingosine). These molecules feature a long alkyl chain and oxygenation at the C3 position. (S)-3-hydroxytetradecanal shares this C1-C3 structural motif (aldehyde at C1, hydroxyl at C3), making it a structural mimic of sphingoid base precursors. The catabolism of sphingolipids is a natural source of long-chain aldehydes. nih.gov
3-Hydroxy Fatty Acids: Long-chain 3-hydroxy fatty acids are important constituents of certain bacterial lipids, most notably Lipid A, the endotoxic component of lipopolysaccharide (LPS) in Gram-negative bacteria. The 3-hydroxy-tetradecanoyl chain is a primary component of Lipid A from many bacterial species.
Diacylglycerol (DAG) Analogues: Diacylglycerol is a crucial second messenger that activates Protein Kinase C (PKC). Many synthetic PKC activators are designed to mimic the structure of DAG. The hydroxyl group and long alkyl chain of (S)-3-hydroxytetradecanal are features used to construct these DAG analogues. nih.gov
This inherent structural similarity to bioactive lipids is the primary reason for the chemical synthesis and use of this compound as a building block for creating complex probes and potential therapeutics targeting lipid-mediated biological processes.
Emerging Research Directions and Future Perspectives for S 3 Benzyloxy Tetradecanal
Development of Novel Asymmetric Synthetic Routes with Enhanced Efficiency
The synthesis of enantiomerically pure (S)-3-(Benzyloxy)tetradecanal is a primary focus of current research. While classical methods exist, the development of more efficient and scalable asymmetric routes is a significant area of investigation. Key strategies include the use of novel chiral catalysts, such as organocatalysts and transition-metal complexes, to achieve high enantioselectivity and chemical yields. Researchers are also exploring enzymatic resolutions and desymmetrization reactions as greener alternatives to traditional chiral separations. The goal is to develop synthetic pathways that minimize the number of steps, reduce waste, and provide access to the target molecule in high purity.
A comparative analysis of emerging synthetic methods highlights the potential for significant improvements in efficiency.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Reported Enantiomeric Excess (ee) |
| Asymmetric Aldol (B89426) Addition | Proline-derived organocatalysts | Mild reaction conditions, low catalyst loading | >95% |
| Catalytic Asymmetric Hydrogenation | Chiral ruthenium complexes | High turnover numbers, excellent enantioselectivity | >98% |
| Enzymatic Kinetic Resolution | Lipases | High substrate specificity, environmentally benign | up to >99% |
These innovative approaches promise to make the synthesis of this compound more economically viable and environmentally friendly, paving the way for its broader application.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from batch to continuous manufacturing offers numerous advantages, including improved safety, better process control, and higher productivity. The integration of the synthesis of this compound into flow chemistry systems is a promising research direction. Flow reactors can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced selectivity and yield. Furthermore, the use of immobilized catalysts and reagents in packed-bed reactors can simplify purification processes and enable catalyst recycling, contributing to a more sustainable manufacturing process. The development of integrated multi-step flow syntheses, where crude product from one step is directly used as the starting material for the next, represents a significant leap towards automated and efficient production.
Application of Green Chemistry Principles in Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methods for this compound and its derivatives. Researchers are focused on minimizing the environmental impact of the entire lifecycle of the chemical process. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or supercritical fluids, and the design of reactions with high atom economy. Energy efficiency is another key consideration, with a focus on developing reactions that can be conducted at ambient temperature and pressure. The application of these principles is not only environmentally responsible but can also lead to more cost-effective and safer chemical processes.
Exploration of New Applications in Materials Science and Polymer Chemistry
Beyond its traditional role as a synthetic intermediate, researchers are beginning to explore the potential of this compound in the development of novel materials. The presence of a reactive aldehyde group and a chiral center makes it an interesting building block for the synthesis of functional polymers and advanced materials. For instance, it can be incorporated into polymer backbones to introduce chirality, which can influence the material's optical properties, such as its ability to rotate plane-polarized light. The long alkyl chain can also be exploited to tune the physical properties of materials, such as their solubility and thermal behavior. Potential applications could include the development of chiral stationary phases for chromatography, biodegradable polymers, and liquid crystalline materials.
Predictive Modeling and Machine Learning in Reaction Discovery and Optimization
The use of computational tools, including predictive modeling and machine learning, is set to revolutionize the way chemical reactions are discovered and optimized. For a molecule like this compound, these approaches can be used to predict the outcome of reactions, identify optimal reaction conditions, and even discover entirely new synthetic routes. By analyzing large datasets of chemical reactions, machine learning algorithms can identify patterns and relationships that are not immediately obvious to human chemists. This can significantly accelerate the research and development process, reducing the number of experiments required and leading to more efficient and sustainable chemical syntheses. The in-silico design of catalysts and the prediction of enantioselectivity are particularly promising areas where these computational tools can make a significant impact.
Q & A
Q. What are the recommended methods for synthesizing (S)-3-(Benzyloxy)tetradecanal with high enantiomeric purity?
To achieve high enantiomeric purity, chiral resolution or asymmetric synthesis is critical. For example, chiral auxiliary-assisted methods, such as using enantiomerically pure benzyloxy precursors (e.g., (S)-configured intermediates), can guide stereoselectivity . Catalytic asymmetric alkylation or hydroxyl protection strategies, as seen in related benzyloxy aldehyde syntheses, may also apply. Purity can be enhanced via recrystallization or chiral column chromatography, leveraging differences in solubility or polarity between enantiomers .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomers and quantify purity .
- Spectroscopy : H and C NMR confirm structural integrity by verifying benzyloxy and tetradecanal moieties. Mass spectrometry (MS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides unambiguous stereochemical assignment, as demonstrated for structurally similar benzyloxy-phenyl compounds .
Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?
Store under inert gas (e.g., argon) in airtight, light-resistant containers at 0–6°C to minimize oxidation and hydrolysis . Desiccants (e.g., silica gel) prevent moisture-induced degradation, as benzyloxy groups are sensitive to hydrolysis . Avoid prolonged exposure to acidic/basic conditions or elevated temperatures, which may cleave the benzyl ether linkage .
Advanced Research Questions
Q. What strategies can resolve racemic mixtures of 3-(Benzyloxy)tetradecanal into its enantiomerically pure (S)-form?
- Kinetic Resolution : Use chiral catalysts (e.g., Sharpless epoxidation conditions) to selectively react one enantiomer .
- Enzymatic Methods : Lipases or esterases can hydrolyze specific enantiomers of ester intermediates, as shown in chiral benzyloxy-alcohol syntheses .
- Diastereomeric Salt Formation : Combine the racemate with a chiral resolving agent (e.g., tartaric acid derivatives) to form separable salts .
Q. How can computational modeling aid in predicting the reactivity of this compound in stereoselective reactions?
Density functional theory (DFT) calculations can model transition states to predict stereochemical outcomes. For example:
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?
- Challenge : Overlapping signals in NMR or HPLC due to structurally similar byproducts (e.g., diastereomers or oxidation products).
- Solutions :
Q. How can researchers design experiments to study the hydrolytic stability of the benzyloxy group in this compound?
- Accelerated Stability Testing : Expose the compound to controlled humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC or H NMR .
- Mechanistic Probes : Use isotopic labeling (e.g., O in the benzyloxy group) to track hydrolysis pathways via MS .
- pH Profiling : Assess stability across pH ranges (2–12) to identify degradation thresholds .
Methodological Considerations
Q. How should researchers mitigate hazards associated with handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
- Decomposition Risks : Avoid heating above 60°C, as benzyloxy compounds may decompose exothermically .
- Waste Disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .
Q. What experimental controls are essential when studying the biological activity of this compound?
- Negative Controls : Use enantiomerically pure (R)-isomer or des-benzyloxy analogs to isolate stereospecific effects.
- Solvent Controls : Account for solvent (e.g., DMSO) cytotoxicity in cell-based assays .
- Stability Controls : Pre-test compound stability in assay media (e.g., PBS, cell lysate) to confirm integrity during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
